Propidium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

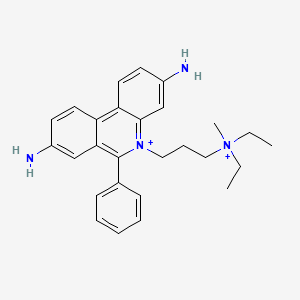

Propidiumjodid ist ein fluoreszierendes Interkalationsmittel, das an DNA und RNA bindet, indem es sich zwischen die Basen interkaliert, wobei es kaum oder keine Sequenzpräferenz aufweist. Es wird häufig in der Zellbiologie verwendet, um Zellen und Nukleinsäuren zu färben, insbesondere zur Identifizierung toter Zellen in einer Population und als Gegenfärbung in mehrfarbigen Fluoreszenztechniken .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Propidiumjodid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Quaternisierung eines Phenanthridinderivats beinhalten. Der Prozess beinhaltet typischerweise die Reaktion von Phenanthridin mit einem Alkylierungsmittel, wie z. B. Methyliodid, unter kontrollierten Bedingungen, um die quaternäre Ammoniumverbindung zu bilden .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Propidiumjodid durch Skalierung der Labor-Synthesemethoden hergestellt. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Kristallisations- und Filtrationstechniken gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propidium iodide is synthesized through a series of chemical reactions involving the quaternization of a phenanthridine derivative. The process typically involves the reaction of phenanthridine with an alkylating agent, such as methyl iodide, under controlled conditions to form the quaternary ammonium compound .

Industrial Production Methods

In industrial settings, this compound iodide is produced by scaling up the laboratory synthesis methods. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Propidiumjodid unterliegt verschiedenen chemischen Reaktionen, darunter:

Interkalation: Propidiumjodid interkaliert zwischen den Basen von DNA und RNA und bildet einen stabilen Komplex.

Fluoreszenzsteigerung: Beim Binden an Nukleinsäuren wird die Fluoreszenz von Propidiumjodid um das 20- bis 30-fache erhöht.

Häufige Reagenzien und Bedingungen

Alkylierungsmittel: Werden bei der Synthese von Propidiumjodid verwendet.

Nukleasen: Werden verwendet, um zwischen RNA- und DNA-Färbung zu unterscheiden, indem RNA abgebaut wird.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das durch die Interkalationsreaktion gebildet wird, ist der Propidiumjodid-DNA/RNA-Komplex, der verstärkte Fluoreszenzeigenschaften aufweist .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Cell Viability Assays

- Propidium iodide is commonly used in flow cytometry and fluorescence microscopy to assess cell viability. It selectively stains dead cells while excluding live cells, providing a clear distinction between the two populations.

- Case Study : A study demonstrated that conventional apoptosis assays using this compound iodide can yield false positives due to non-specific staining of RNA within the cytoplasm. This highlights the need for careful interpretation of results when using PI in apoptosis studies .

-

Microscopy Techniques

- PI is frequently employed in various microscopy techniques, including confocal laser scanning microscopy and wide-field fluorescence microscopy. It is used to visualize cellular structures and assess morphological changes in response to treatments.

- Example : In a study involving rodent brain tissues, post-fixation PI staining provided detailed insights into cell morphology and stratification of neuronal layers, enhancing visualization compared to traditional methods .

-

Plant Research

- In plant biology, this compound iodide is utilized to stain cell walls and monitor growth dynamics. It has been shown to correlate with growth rates in pollen tubes of species such as Lilium formosanum and Nicotiana tabacum.

- Research Finding : The oscillation of PI fluorescence in lily pollen tubes was found to correlate tightly with changes in wall thickness, suggesting its potential as an indicator of cell wall properties during growth .

-

Microbial Viability Assessment

- This compound iodide is also used in microbiology to assess bacterial viability. When combined with other stains like SYTO 9, it allows researchers to differentiate between live and dead bacterial cells effectively.

- Study Insight : Research indicated that PI staining may underestimate bacterial viability due to the presence of extracellular factors affecting membrane integrity .

Table 1: Comparison of this compound Iodide Applications

Wirkmechanismus

Propidium iodide exerts its effects by intercalating between the bases of DNA and RNA, forming a stable complex. This intercalation enhances the fluorescence of the dye, allowing for the visualization of nucleic acids. This compound iodide is membrane-impermeant, making it useful for differentiating between live and dead cells based on membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethidiumbromid: Ein weiteres Interkalationsmittel, das zur DNA-Färbung verwendet wird.

Calcofluor Weiß: Wird als Alternative zu Propidiumjodid zur Färbung von Pflanzengewebe verwendet.

Einzigartigkeit

Propidiumjodid ist einzigartig in seiner Fähigkeit, zwischen lebenden und toten Zellen anhand der Membranintegrität zu unterscheiden. Seine verstärkte Fluoreszenz beim Binden an Nukleinsäuren macht es zu einem wertvollen Werkzeug in verschiedenen analytischen Techniken .

Biologische Aktivität

Propidium, specifically this compound iodide (PI), is a fluorescent dye widely utilized in biological research for its ability to intercalate into nucleic acids, primarily DNA. This property makes it a valuable tool for assessing cell viability, apoptosis, and cytotoxicity in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

This compound iodide is a membrane-impermeable dye that can only penetrate cells with compromised membranes, making it a reliable indicator of cell viability. Upon entering the cell, PI binds to double-stranded DNA, emitting fluorescence upon excitation. This property allows researchers to differentiate between live and dead cells based on membrane integrity.

- Cell Membrane Integrity : this compound iodide can only enter cells with disrupted membranes, which is characteristic of necrotic or late apoptotic cells. This makes it an essential marker in viability assays.

- Fluorescence Emission : The fluorescence emission peak for PI is approximately 617 nm when bound to DNA, allowing for detection via flow cytometry or fluorescence microscopy.

Applications in Research

This compound iodide has been extensively used in various experimental setups:

- Viability Assays : PI is often combined with other dyes (e.g., SYTO 9) to assess cell viability more accurately. For instance, a study demonstrated that PI staining can lead to an overestimation of dead cell counts when used alongside SYTO 9, highlighting the need for careful interpretation of results .

- Apoptosis Studies : In conjunction with annexin V staining, PI helps distinguish between early and late apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the membrane during early apoptosis, while PI indicates late apoptosis or necrosis due to membrane rupture .

- Cytotoxicity Testing : A this compound iodide fluorescence assay (PIA) was developed to evaluate the cytotoxic effects of various compounds on human tumor cell lines. The assay demonstrated a strong correlation between cell number and fluorescence intensity, confirming its utility in pharmacological studies .

Study 1: Viability Assessment in Bacterial Biofilms

A study investigated the viability of E. coli and S. epidermidis within biofilms using PI and SYTO 9 staining. Results indicated that traditional viability assessments might underestimate viable cell counts due to the limitations of these stains under certain conditions .

| Bacterial Species | Metabolically Active (%) | Total Counts (PI + SYTO 9) |

|---|---|---|

| E. coli | 67.91 | High |

| S. epidermidis | 68.30 | High |

Study 2: Apoptosis Detection

In another investigation focusing on apoptosis detection using annexin V/PI labeling, researchers found that conventional methods could yield false positives due to RNA content changes in cells undergoing stress or viral infection. This highlights the importance of refining protocols for accurate assessment .

Study 3: Cytotoxicity Assay Development

A novel PIA was developed to characterize tumor cell growth and cytotoxicity testing. The study confirmed that using PI allowed for precise measurement of non-viable cells after treatment with various cytostatics, showcasing its effectiveness in drug testing .

Eigenschaften

CAS-Nummer |

36015-30-2 |

|---|---|

Molekularformel |

C27H34N4+2 |

Molekulargewicht |

414.6 g/mol |

IUPAC-Name |

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium |

InChI |

InChI=1S/C27H33N4/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3/q+1/p+1 |

InChI-Schlüssel |

ZDWVWKDAWBGPDN-UHFFFAOYSA-O |

SMILES |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |

Kanonische SMILES |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |

Key on ui other cas no. |

36015-30-2 |

Synonyme |

Diiodide, Propidium Iodide, Propidium Propidium Propidium Diiodide Propidium Iodide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.